Cas no 7782-76-5 (Manganese hydrogen phosphate)

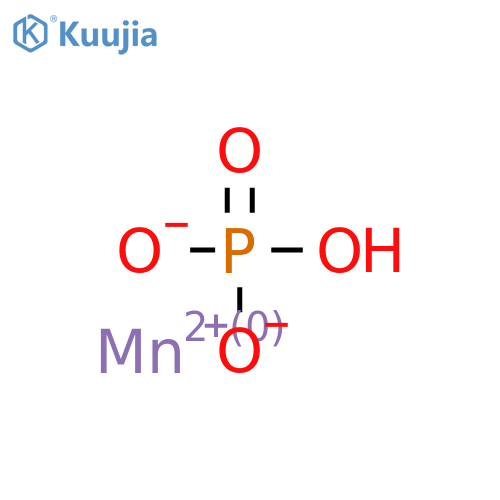

Manganese hydrogen phosphate structure

商品名:Manganese hydrogen phosphate

CAS番号:7782-76-5

MF:HMnO4P

メガワット:150.917350530624

CID:983832

Manganese hydrogen phosphate 化学的及び物理的性質

名前と識別子

-

- MANGANESE PHOSPHATE DIBASIC

- hydrogen phosphate,manganese(2+)

- MANGANESE HYDROGENEPHOSPHATE

- Manganese hydrogen phosphate

- dibasicmanganese phosphate

- VZ3U1H7Q5B

- Manganum phosphoricum

- Manganese phosphate, dibasic

- Phosphoric acid hydrogen manganese(II) salt

- Q4138145

-

- インチ: 1S/Mn.H3O4P/c;1-5(2,3)4/h;(H3,1,2,3,4)/q+2;/p-2

- InChIKey: CPSYWNLKRDURMG-UHFFFAOYSA-L

- ほほえんだ: [Mn+2].P(=O)([O-])([O-])O

計算された属性

- 水素結合ドナー数: 1

- 水素結合受容体数: 4

- 重原子数: 6

- 回転可能化学結合数: 0

- 複雑さ: 46.5

- トポロジー分子極性表面積: 83.4

Manganese hydrogen phosphate 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| City Chemical | M277-100GM |

Manganese Phosphate |

7782-76-5 | dibasic | 100gm |

$72.77 | 2023-09-19 | |

| City Chemical | M277-1KG |

Manganese Phosphate |

7782-76-5 | dibasic | 1kg |

$498.83 | 2023-09-19 |

Manganese hydrogen phosphate 関連文献

-

Kristin H. Loomis,Jonathan L. Kirschman,Sushma Bhosle,Ravi V. Bellamkonda,Philip J. Santangelo J. Mater. Chem. B, 2016,4, 1619-1632

-

Youmin Cheng,Shaomin Ji,Xijun Xu RSC Adv., 2015,5, 100089-100096

-

Yoko Ishii,Ye Zhou,Kunyun He,Yoichi Takanishi,Jun Yamamoto,Juan de Pablo,Teresa Lopez-Leon Soft Matter, 2020,16, 8169-8178

-

Niklas Helle,Tim Raeker,Juergen Grotemeyer Phys. Chem. Chem. Phys., 2022,24, 2412-2423

7782-76-5 (Manganese hydrogen phosphate) 関連製品

- 4747-27-7(methyl(2-{2-(methylamino)ethyldisulfanyl}ethyl)amine)

- 920227-66-3(1-{4-3-(3-fluorophenyl)-3H-1,2,3triazolo4,5-dpyrimidin-7-ylpiperazin-1-yl}-2-phenoxyethan-1-one)

- 2227873-54-1((3R)-3-(4,4-dimethylcyclohexyl)-3-hydroxypropanoic acid)

- 1461714-74-8(N-methyl-2-oxo-1,2,3,4-tetrahydroquinoxaline-6-carboxamide)

- 1341453-52-8(N-3-(dimethylamino)propyl-3,5-dimethylcyclohexan-1-amine)

- 2168447-47-8(4-4-(chloromethyl)-1-methyl-1H-1,2,3-triazol-5-ylpyridine)

- 1343038-60-7(3-(2-Methyl-1,4-oxazepan-4-yl)propanenitrile)

- 1807211-13-7(3-Bromo-5-cyano-4-(hydroxymethyl)benzoic acid)

- 1261614-82-7(3-Bromo-3',5'-difluoropropiophenone)

- 1657033-41-4(3-cyclopropyl-4,5,6,7-tetrahydro-1H-pyrazolo4,3-cpyridine hydrochloride)

推奨される供給者

Henan Dongyan Pharmaceutical Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

BIOOKE MICROELECTRONICS CO.,LTD

ゴールドメンバー

中国のサプライヤー

試薬

Tiancheng Chemical (Jiangsu) Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Xiamen PinR Bio-tech Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量

atkchemica

ゴールドメンバー

中国のサプライヤー

試薬